molecular formula C24H16BrN B1376658 9-(4'-Bromo-4-biphenylyl)-9H-carbazole CAS No. 212385-73-4

9-(4'-Bromo-4-biphenylyl)-9H-carbazole

Cat. No.: B1376658
CAS No.: 212385-73-4
M. Wt: 398.3 g/mol
InChI Key: OGENPBMBOLTWLZ-UHFFFAOYSA-N
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Description

9-(4’-Bromo-4-biphenylyl)-9H-carbazole is a chemical compound with the molecular formula C24H16BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole typically involves the bromination of biphenyl followed by a coupling reaction with carbazole. One common method includes the following steps:

    Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to produce 4-bromobiphenyl.

    Coupling Reaction: The 4-bromobiphenyl is then coupled with carbazole using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

9-(4’-Bromo-4-biphenylyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole moiety .

Scientific Research Applications

9-(4’-Bromo-4-biphenylyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole in organic electronics involves its ability to transport charge efficiently. The carbazole moiety provides a stable framework for electron delocalization, while the biphenyl group enhances the compound’s electronic properties. This combination allows for efficient charge injection and transport in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4’-Bromo-4-biphenylyl)-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials with tailored properties .

Properties

IUPAC Name

9-[4-(4-bromophenyl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGENPBMBOLTWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212385-73-4
Record name 9-(4'-Bromo-4-biphenylyl)carbazole
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Synthesis routes and methods I

Procedure details

A mixture of carbazole (300 mg, 1.81 mmol), 4,4′-dibromobiphenyl (846 mg, 2.71 mmol), copper (344 mg, 5.43 mmol), 18-crown-6 (187 mg, 0.71 mmol), potassium carbonate (750 mg, 5.43 mmol), and anhydrous N,N-dimethylformamide (10 mL) was degassed for 30 minutes. The resulting mixture was then heated to about 155° C. for 66 hours under argon. After cooling, the resulting mixture was poured into methylene chloride (400 mL) and the subsequent mixture was filtered. The filtrate was loaded on silica gel. A flash column (silica, 10% methylene chloride in hexane) and reprecipitation in methylene chloride/hexanes yielded 304 mg (42% yield) of pure product; confirmed by HNMR.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
846 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
344 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
42%

Synthesis routes and methods II

Procedure details

5.0 g of 9H-carbazole (3.0 10−2 mol), 0.67 g of CuI (3.2 10−3 mol), 10.0 g of K2CO3 (7.2 10−2 mol), 1.16 g of 1,10 phenanthroline (6.4 10−3 mol), and 9.36 g of 4,4′-dibromobiphenyl (3.0 10−2 mol) are initially introduced. After addition of 200 ml of DMF, the reaction mixture is stirred under reflux for 12 h. After filtration through Celite with suction, it is precipitated using water and filtered off with suction. The solid is dissolved in hot THF and precipitated using ethanol, giving 7.7 g (64%) of clean substance.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.67 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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